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molecular formula C16H26O2 B8581597 Nonylphenol formaldehyde CAS No. 155575-92-1

Nonylphenol formaldehyde

Cat. No. B8581597
M. Wt: 250.38 g/mol
InChI Key: BXCCKEJWQJEUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05472617

Procedure details

119 g of xylene are added to 440 g of nonylphenol, and 60 g of paraformaldehyde are metered in at 40° C. Thereafter 1.5 g of dodecylbenzenesulfonic acid are added at 35° C., after which an exothermic condensation begins. The reaction temperature is kept at 65°-70° C. for 3 hours by cooling. The mixture is then heated at 90° C. for 2 hours. In order to complete the reaction, the mixture is refluxed for 4 hours at 95°14 100° C. Thereafter, the water of reaction is distilled off, and removal of water is completed by azeotropic distillation with xylene for 6 hours. After the mixture has cooled, the nonylphenol/formaldehyde resins is obtained as the 75-80% strength solution in xylene, having a medium viscosity. This is Example b1 in the table below.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(C)=CC=CC=1.[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]1[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=1.[CH2:25]=[O:26].C(C1C=CC=CC=1S(O)(=O)=O)CCCCCCCCCCC>O>[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1.[CH2:25]=[O:26] |f:5.6|

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
440 g
Type
reactant
Smiles
CCCCCCCCCC=1C=CC(=CC1)O
Name
Quantity
60 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered in at 40° C
CUSTOM
Type
CUSTOM
Details
after which an exothermic condensation
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 4 hours at 95°14 100° C
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
is distilled off
CUSTOM
Type
CUSTOM
Details
removal of water
DISTILLATION
Type
DISTILLATION
Details
is completed by azeotropic distillation with xylene for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture has cooled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CCCCCCCCCC=1C=CC(=CC1)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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